An In-depth Technical Guide to 1-methyl-5-(dimethylamino)tetrazole and its Analogs for the Research Scientist
An In-depth Technical Guide to 1-methyl-5-(dimethylamino)tetrazole and its Analogs for the Research Scientist
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and identifiers of 1-methyl-5-(dimethylamino)tetrazole and its key precursor, 1-methyl-1H-tetrazol-5-amine.
Executive Summary
This technical guide provides a comprehensive overview of 1-methyl-5-(dimethylamino)tetrazole, a molecule of interest in medicinal and materials chemistry. Notably, a dedicated CAS number for 1-methyl-5-(dimethylamino)tetrazole, also known as N,N,1-trimethyl-1H-tetrazol-5-amine, has not been assigned in publicly accessible chemical databases. This guide, therefore, focuses on the most pertinent and well-characterized analog, 1-methyl-1H-tetrazol-5-amine (CAS: 5422-44-6) , which serves as the logical precursor. A thorough examination of its chemical identifiers, physical and chemical properties, and safety information is presented. Furthermore, this guide delves into the synthetic pathways to 1-methyl-1H-tetrazol-5-amine and explores the potential routes and challenges associated with its subsequent N,N-dimethylation to yield the target compound. The discussion on alkylation chemistry is informed by literature, which suggests the possibility of forming isomeric structures, a critical consideration for any synthetic endeavor.
Chemical Identifiers and Properties of 1-methyl-1H-tetrazol-5-amine
A clear understanding of the foundational molecule, 1-methyl-1H-tetrazol-5-amine, is paramount for any research into its derivatives.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 5422-44-6 | [1][2] |
| PubChem CID | 138492 | [1] |
| IUPAC Name | 1-methyltetrazol-5-amine | [1] |
| Molecular Formula | C₂H₅N₅ | [1] |
| Molecular Weight | 99.10 g/mol | [1] |
| InChI | InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | [1] |
| InChIKey | GTKOKCQMHAGFSM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1C(=NN=N1)N | [1] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, white to off-white powder or crystals | [2] |
| Melting Point | 226-233 °C | [2] |
| Solubility | Soluble in some organic solvents. A cloudy solution was observed in DCM, with undissolved material in methanol. | [2] |
| pKa | Data available in the IUPAC Digitized pKa Dataset. | [1] |
Synthesis and Reactivity
The synthesis of tetrazole derivatives is a well-established field, with various methods available for the construction of the tetrazole ring and its subsequent functionalization.
Synthesis of 1-methyl-1H-tetrazol-5-amine
The synthesis of 1-methyl-5-aminotetrazole can be achieved through the methylation of 5-aminotetrazole.[3]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-methyl-1H-tetrazol-5-amine.
Experimental Protocol (Hypothetical):
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Step 1: Deprotonation. Dissolve 5-aminotetrazole in a suitable solvent (e.g., water or an organic solvent) and add a base, such as sodium hydroxide, to deprotonate the tetrazole ring, forming the more nucleophilic anion.[3]
-
Step 2: Methylation. Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically carried out at a controlled temperature.
-
Step 3: Workup and Purification. After the reaction is complete, the product is isolated through extraction and purified, for example, by recrystallization, to obtain 1-methyl-1H-tetrazol-5-amine. It is important to note that alkylation can occur on different nitrogen atoms of the tetrazole ring, potentially leading to a mixture of N1 and N2 isomers.[3]
Towards 1-methyl-5-(dimethylamino)tetrazole: N-Alkylation of 1-methyl-1H-tetrazol-5-amine
The synthesis of the target molecule, 1-methyl-5-(dimethylamino)tetrazole, would logically proceed through the N,N-dimethylation of 1-methyl-1H-tetrazol-5-amine.
Challenges and Considerations:
Research into the alkylation of 1-alkyl-5-aminotetrazoles has shown that the reaction may not proceed as a simple N-alkylation of the amino group. Instead, the formation of 1,4-dialkyl-5-imino-4,5-dihydrotetrazoles has been reported.[4] This suggests that the second alkyl group adds to the N4 position of the tetrazole ring, leading to a tautomeric shift to an exocyclic imino group, rather than forming a tertiary amine at the C5 position.
Proposed Synthetic Approach (Theoretical):
A standard approach to N,N-dimethylation of an aromatic amine could be attempted, for example, using formaldehyde and formic acid (Eschweiler-Clarke reaction) or by direct alkylation with a methylating agent under basic conditions.
Caption: Proposed synthetic route to 1-methyl-5-(dimethylamino)tetrazole and a potential isomeric byproduct.
Detailed Hypothetical Protocol (Eschweiler-Clarke Reaction):
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Step 1: Reaction Setup. To a solution of 1-methyl-1H-tetrazol-5-amine in formic acid, add aqueous formaldehyde.
-
Step 2: Heating. Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Step 3: Isolation. After cooling, the reaction mixture is basified and the product is extracted with an organic solvent.
-
Step 4: Purification and Characterization. The crude product is purified by chromatography. Extensive characterization (NMR, MS, etc.) is crucial to confirm the structure and to determine if the desired N,N-dimethylated product or the isomeric imino compound has been formed.
Safety and Handling of 1-methyl-1H-tetrazol-5-amine
As a flammable solid that can cause skin and eye irritation, appropriate safety precautions must be taken when handling 1-methyl-1H-tetrazol-5-amine.
GHS Hazard Statements[1][2]
-
H228: Flammable solid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Applications and Future Directions
Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids and their diverse pharmacological activities.[5] They are found in a number of FDA-approved drugs. Substituted tetrazoles also have applications in materials science, for instance, as components of energetic materials.
The successful synthesis and characterization of 1-methyl-5-(dimethylamino)tetrazole would open avenues for its evaluation in various biological assays and for its incorporation into novel materials. The electron-donating nature of the dimethylamino group could significantly influence the electronic properties of the tetrazole ring, potentially leading to new applications.
Conclusion
References
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